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Compound of Interest

Compound Name: SRT 2104

Cat. No.: B1681106 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
SRT2104, also known as GSK2245840, is a pioneering, first-in-class, and highly selective

small molecule activator of Sirtuin 1 (SIRT1).[1] SIRT1 is a nicotinamide adenine dinucleotide

(NAD+)-dependent deacetylase that plays a crucial role in regulating a wide array of cellular

processes, including energy metabolism, stress responses, and longevity.[1][2] Developed by

Sirtris Pharmaceuticals, SRT2104 has been the subject of numerous preclinical and clinical

investigations for its therapeutic potential in a variety of age-related and metabolic diseases,

including type 2 diabetes, neurodegenerative disorders, and inflammatory conditions.[3][4] This

technical guide provides a comprehensive overview of the chemical structure, mechanism of

action, and experimental data related to SRT2104.

Chemical Structure and Properties
SRT2104 is a synthetic organic compound with a complex heterocyclic structure. Its chemical

identity is well-defined by its IUPAC name, SMILES notation, and other identifiers.
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Property Value Reference(s)

IUPAC Name

4-methyl-N-[2-[3-(morpholin-4-

ylmethyl)imidazo[2,1-b][5]

[6]thiazol-6-yl]phenyl]-2-

pyridin-3-yl-1,3-thiazole-5-

carboxamide

[1][3][6]

SMILES

CC1=C(SC(=N1)C2=CN=CC=

C2)C(=O)NC3=CC=CC=C3C4

=CN5C(=CSC5=N4)CN6CCO

CC6

[3]

Chemical Formula C26H24N6O2S2 [1][3]

Molecular Weight 516.64 g/mol [1][3]

CAS Number 1093403-33-8 [3]

Appearance Crystalline solid [7]

Solubility

Soluble in DMSO and

dimethylformamide (approx. 2

mg/mL). Slightly soluble in

ethanol and PBS (pH 7.2).

[7][8][9]

Mechanism of Action: SIRT1 Activation
SRT2104 functions as an allosteric activator of SIRT1.[10] It binds to a site on the N-terminus

of the SIRT1 enzyme, distinct from the active site, inducing a conformational change that

enhances the enzyme's affinity for its acetylated substrates.[11][12] This leads to a more

efficient deacetylation of key cellular proteins. The activation of SIRT1 by SRT2104 has been

shown to be 1000 times more potent than that of resveratrol, a natural SIRT1 activator.[8]

The downstream effects of SRT2104-mediated SIRT1 activation are vast and impact numerous

signaling pathways. Key substrates of SIRT1 include:

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α):

Deacetylation of PGC-1α promotes mitochondrial biogenesis and function.[13]
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Forkhead box O (FOXO) transcription factors: Activation of FOXO proteins is involved in

stress resistance and longevity.[5]

Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB): Deacetylation of the

p65 subunit of NF-κB suppresses its transcriptional activity, leading to anti-inflammatory

effects.[14][15]

p53: Deacetylation of p53 can inhibit apoptosis and promote cell survival under stress

conditions.[8]
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Caption: A general experimental workflow for evaluating the efficacy of SRT2104 in a preclinical

mouse model of disease.

Quantification of SRT2104 in Brain Tissue
[16]
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Homogenization: Homogenize brain tissue samples.

Extraction: Extract SRT2104 from the homogenate using acetonitrile.

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

Dilution: Dilute the supernatant containing SRT2104 with an equal volume of water.

LC/MS/MS Analysis: Inject the diluted supernatant into a reverse-phase liquid

chromatography system coupled with a triple quadrupole mass spectrometer.

Ionization Mode: Atmospheric pressure chemical ionization (APCI).

Parent Ion (m/z): 517.3

Product Ion (m/z): 203.3

Quantification: Use a standard curve generated from known concentrations of SRT2104 to

determine the concentration in the brain samples.

Clinical Development and Future Perspectives
SRT2104 has undergone several Phase I and Phase II clinical trials in various indications,

including type 2 diabetes, psoriasis, and in elderly volunteers. [3][7][17]These trials have

demonstrated that SRT2104 is generally well-tolerated. [18]While some studies showed

promising biological effects, such as improvements in lipid profiles, consistent clinical efficacy

has been challenging to establish, partly due to high pharmacokinetic variability. [3][19][17]

Despite the discontinuation of its clinical development for certain indications, SRT2104 remains

a valuable research tool for elucidating the roles of SIRT1 in health and disease. Its high

selectivity and in vivo activity make it a critical compound for preclinical studies aimed at

understanding the therapeutic potential of SIRT1 activation. Future research may focus on

developing formulations of SRT2104 with improved pharmacokinetic profiles or on identifying

patient populations that are most likely to respond to SIRT1 activation therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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